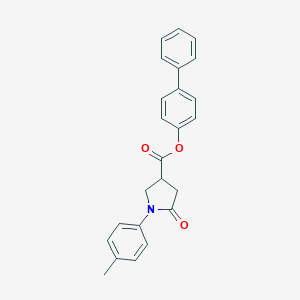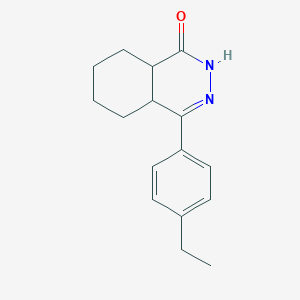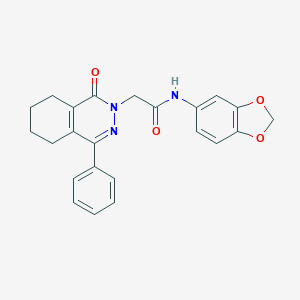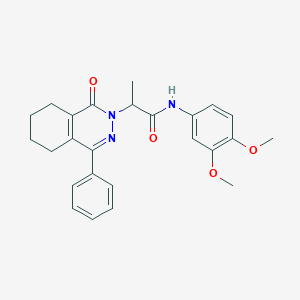
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, also known as MMPO, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MMPO is a pyrrolidine derivative that exhibits interesting biological and pharmacological properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. This compound has been shown to inhibit the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to changes in behavior and mood. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its high yield and purity, making it a reliable compound for testing. However, one limitation is its potential toxicity, which requires careful handling and dosing.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate. One potential application is in the treatment of depression and anxiety disorders, as this compound has been shown to modulate neurotransmitter systems involved in mood regulation. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as this compound has been shown to increase BDNF levels, which may promote neuronal survival and plasticity. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
Métodos De Síntesis
The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves the condensation of 4-methylacetophenone and 3-methoxybenzaldehyde followed by a reaction with pyrrolidine-3-carboxylic acid and ethyl chloroformate. The resulting compound is purified through column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases such as arthritis, neuropathic pain, and epilepsy.
Propiedades
Fórmula molecular |
C22H23NO5 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-14-7-9-16(10-8-14)21(25)15(2)28-22(26)17-11-20(24)23(13-17)18-5-4-6-19(12-18)27-3/h4-10,12,15,17H,11,13H2,1-3H3 |
Clave InChI |
FBGQEZPAQNSGBF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)



![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)
